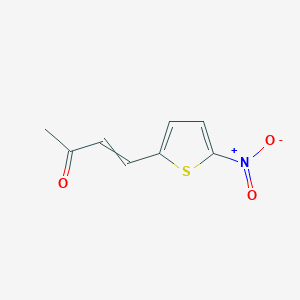![molecular formula C13H12N4 B14621091 3-Propyl[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-15-2](/img/structure/B14621091.png)
3-Propyl[1,2,4]triazino[5,6-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazinoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a triazine ring, with a propyl group attached to the triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzonitrile with a suitable triazine derivative in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Propyl[1,2,4]triazino[5,6-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced triazinoquinoline derivatives.
Substitution: Formation of substituted triazinoquinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Propyl[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazino[5,6-b]indole: Another triazinoquinoline derivative with similar biological activities.
1,2,4-Triazino[5,6-b]quinazoline: Known for its anticancer properties.
1,2,4-Triazino[5,6-b]benzimidazole: Studied for its antimicrobial effects.
Uniqueness
3-Propyl[1,2,4]triazino[5,6-c]quinoline is unique due to its specific structural features and the presence of a propyl group, which may enhance its biological activity and selectivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
60075-15-2 |
|---|---|
Molekularformel |
C13H12N4 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
3-propyl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C13H12N4/c1-2-5-12-15-11-8-14-10-7-4-3-6-9(10)13(11)17-16-12/h3-4,6-8H,2,5H2,1H3 |
InChI-Schlüssel |
XVEOWEBVCJTNBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(C3=CC=CC=C3N=C2)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
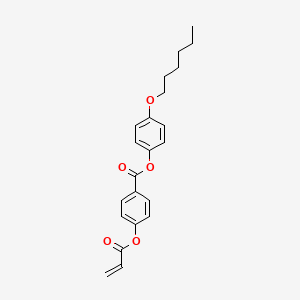
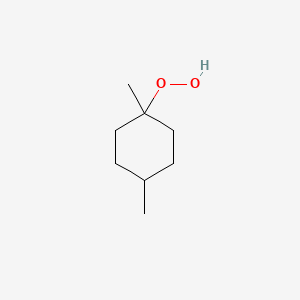
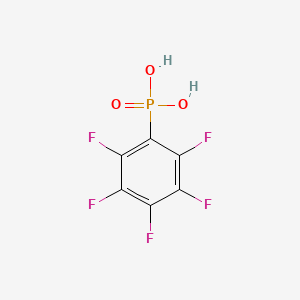

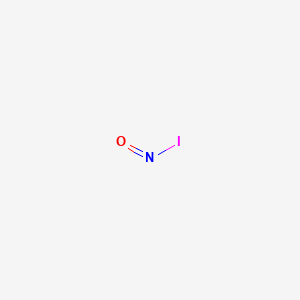

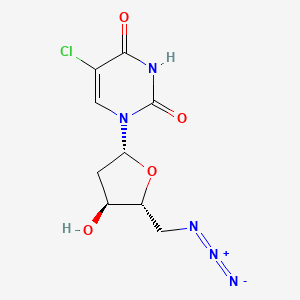
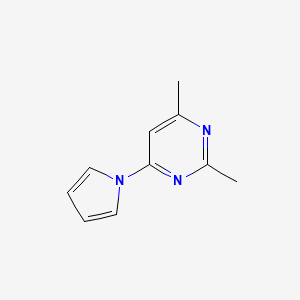
silane](/img/structure/B14621063.png)
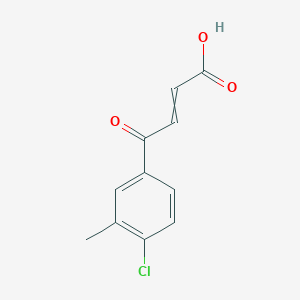
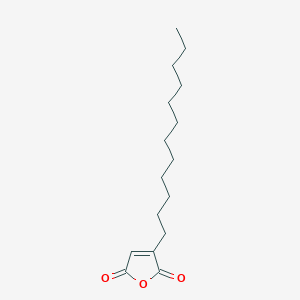
![4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621071.png)
